Tetra-O-acetyl-a-Mannosyl-Fmocserine
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Overview
Description
Tetra-O-acetyl-a-Mannosyl-Fmocserine: is a complex organic compound with a unique structure that combines a fluorenylmethoxycarbonyl (Fmoc) protecting group with a triacetylated sugar moiety. This compound is often used in peptide synthesis and carbohydrate chemistry due to its protective groups that facilitate selective reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetra-O-acetyl-a-Mannosyl-Fmocserine typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group, which is introduced via a reaction with Fmoc-Cl in the presence of a base such as triethylamine.
Glycosylation: The protected amino acid is then glycosylated with a triacetylated sugar derivative under acidic conditions to form the glycosylated product.
Deprotection and Purification: The final product is obtained by deprotecting the acetyl groups under basic conditions and purifying the compound using chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.
Purification: Industrial purification methods such as crystallization and large-scale chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups in the acetylated sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the protected amino group or the sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.
Reduction: Reduced forms of the acetylated sugar moiety.
Substitution: Substituted derivatives at the amino or sugar moiety.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a protecting group for amino acids in solid-phase peptide synthesis.
Carbohydrate Chemistry: Facilitates the synthesis of complex carbohydrates and glycoconjugates.
Biology
Enzyme Studies: Used in the study of enzyme-substrate interactions involving glycosylated compounds.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of glycopolymers and other advanced materials.
Mechanism of Action
The mechanism of action of Tetra-O-acetyl-a-Mannosyl-Fmocserine involves its role as a protecting group in peptide and carbohydrate synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing selective deprotection and subsequent reactions. The triacetylated sugar moiety can be selectively deprotected to reveal reactive hydroxyl groups for further functionalization.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid: Similar structure but lacks the glycosylated moiety.
(2S)-2-(tert-Butoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid: Uses a different protecting group (Boc) instead of Fmoc.
Uniqueness
Fmoc Group: Provides unique stability and ease of removal under mild conditions.
Glycosylated Moiety: Adds complexity and functionality, making it suitable for advanced synthetic applications.
This compound’s unique combination of protecting groups and glycosylated moiety makes it a valuable tool in synthetic chemistry, particularly in the fields of peptide and carbohydrate synthesis.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26+,27+,28-,29-,31-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQPZVSWEMKXBN-YVMRMMKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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